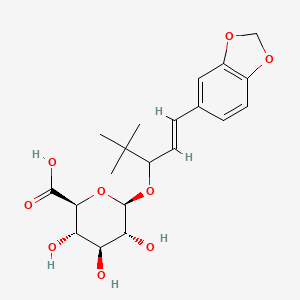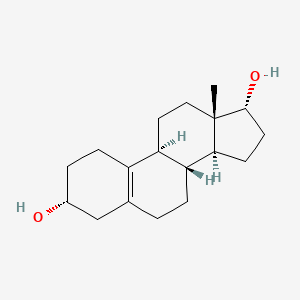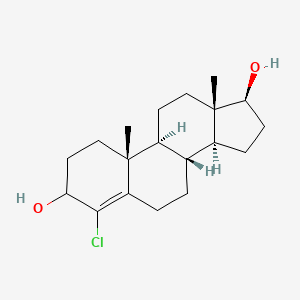
Clopidogrel Thiol Metabolite H4 Isomer Formate Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Clopidogrel Thiol Metabolite H4 Isomer Formate Salt is a pharmacologically active metabolite of Clopidogrel, a widely used antiplatelet agent. This compound plays a crucial role in the inhibition of platelet aggregation, which is essential for preventing blood clots in patients with cardiovascular diseases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Clopidogrel Thiol Metabolite H4 Isomer Formate Salt involves multiple steps, starting from the parent compound, Clopidogrel. The process includes the formation of the thiol metabolite through oxidative opening of the thiolactone ring . The reaction conditions typically involve the use of reductants such as glutathione, l-cysteine, N-acetyl-l-cysteine, and ascorbic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving high-performance liquid chromatography (HPLC) and tandem mass spectrometry for quality control .
Analyse Chemischer Reaktionen
Types of Reactions
Clopidogrel Thiol Metabolite H4 Isomer Formate Salt undergoes various chemical reactions, including:
Oxidation: The oxidative opening of the thiolactone ring is a key step in its formation.
Reduction: The compound can form thiol conjugates in the presence of reductants.
Substitution: The formation of thiol conjugates involves substitution reactions with reductants like glutathione and N-acetyl-l-cysteine.
Common Reagents and Conditions
Common reagents used in these reactions include glutathione, l-cysteine, N-acetyl-l-cysteine, and ascorbic acid. The reactions are typically carried out under controlled conditions to ensure the stability and activity of the metabolite .
Major Products
The major products formed from these reactions are the thiol conjugates of the active metabolite, which play a significant role in its bioactivation and pharmacological effects .
Wissenschaftliche Forschungsanwendungen
Clopidogrel Thiol Metabolite H4 Isomer Formate Salt has several scientific research applications:
Wirkmechanismus
Clopidogrel Thiol Metabolite H4 Isomer Formate Salt exerts its effects by inhibiting the P2Y12 receptor on platelets, preventing adenosine diphosphate (ADP)-induced platelet aggregation . This inhibition is crucial for reducing the risk of thrombotic events in patients with cardiovascular diseases . The molecular targets involved include the P2Y12 receptor and various enzymes in the metabolic pathway .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Clopidogrel Thiol Metabolite H3 Isomer Formate Salt: An inactive isomer of the thiol metabolite.
Carboxylic Acid Metabolite of Clopidogrel: An inactive metabolite formed during the metabolism of Clopidogrel.
Uniqueness
Clopidogrel Thiol Metabolite H4 Isomer Formate Salt is unique due to its pharmacologically active nature, which is essential for the antiplatelet effects of Clopidogrel . Unlike its inactive counterparts, this metabolite directly contributes to the therapeutic efficacy of Clopidogrel .
Eigenschaften
CAS-Nummer |
1801260-45-6 |
|---|---|
Molekularformel |
C₁₆H₁₈ClNO₄S (CH ₂O₂) |
Molekulargewicht |
355.844603 |
Synonyme |
(Z)-2-((R)-1-((S)-1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl)-4-mercaptopiperidin-3-ylidene)acetic Acid Formate Salt |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





